1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde
Description
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1782032-82-9) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and an oxan-4-yl (tetrahydropyran) group at position 3, along with a carbaldehyde moiety at position 4. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The oxan-4-yl group introduces a saturated oxygen-containing ring, which may enhance solubility and influence steric and electronic properties compared to aromatic substituents.
Properties
CAS No. |
1782032-82-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.2 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Substitution reactions:
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and oxan-4-yl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The pyrazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrazole-4-carbaldehyde scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Solubility: The oxan-4-yl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl or thienyl) due to its oxygen atom and non-planar structure .
- Electronic Effects : Electron-withdrawing groups (e.g., benzoyl in ) increase electrophilicity at the carbaldehyde, enhancing reactivity in condensation reactions.
- Steric Hindrance : Bulky substituents like propargyloxy-phenyl may hinder access to the carbaldehyde group, reducing reaction rates compared to smaller groups (e.g., methyl or pyrazinyl).
Physicochemical Properties
Biological Activity
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, which include a pyrazole ring and an oxan substitution, may confer distinct reactivity patterns and biological properties compared to other similar compounds. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrazole ring with an oxan substituent. This unique arrangement may enhance its biological activity, making it a candidate for various applications in medicinal chemistry and agriculture.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 196.22 g/mol |
| Chemical Structure | Pyrazole ring with oxan substitution |
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer proliferation:
- Topoisomerase II Inhibition : This enzyme plays a crucial role in DNA replication and repair, making it a target for anticancer therapies.
- EGFR Pathway Modulation : The epidermal growth factor receptor (EGFR) is often overexpressed in cancer cells; compounds that can inhibit this receptor may reduce tumor growth.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated efficacy against both Gram-positive and Gram-negative bacteria, which highlights its potential as an antimicrobial agent.
Study 1: Anticancer Evaluation
A study investigating the efficacy of pyrazole derivatives on cancer cell lines found that this compound inhibited the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells significantly. The study utilized various assays to measure cell viability and apoptosis induction.
Study 2: Anti-inflammatory Effects
In another case study focused on anti-inflammatory properties, researchers evaluated the compound's ability to reduce inflammation in murine models. The results indicated a marked decrease in edema and inflammatory markers when treated with the compound, suggesting its therapeutic potential in inflammatory diseases.
Research Findings and Implications
The biological activities of this compound are supported by various studies highlighting its potential as a lead compound for drug development. Its unique structure not only enhances its reactivity but also broadens its application scope in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
